6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one
CAS No.: 899753-15-2
Cat. No.: VC4298080
Molecular Formula: C18H13ClN2O3
Molecular Weight: 340.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899753-15-2 |
|---|---|
| Molecular Formula | C18H13ClN2O3 |
| Molecular Weight | 340.76 |
| IUPAC Name | 6-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C18H13ClN2O3/c19-14-4-2-1-3-13(14)10-21-18(22)8-6-15(20-21)12-5-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2 |
| Standard InChI Key | HIWQMYKHPFZJHM-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4Cl |
Introduction
Structural Components
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Benzodioxole Ring: The 1,3-benzodioxole moiety is a common feature in many biologically active compounds. It is known for its stability and ability to participate in various chemical reactions, often serving as a building block in organic synthesis .
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Pyridazine Core: Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms. They are less common than pyridines but have been explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
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2-Chlorophenylmethyl Group: This group introduces a chlorinated aromatic ring, which can influence the compound's reactivity and biological activity. Chlorinated compounds are often used in pharmaceuticals due to their ability to enhance lipophilicity and stability .
Synthesis
The synthesis of 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one would likely involve multiple steps, starting from readily available precursors. A general approach might include:
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Formation of the Pyridazine Core: This could involve the condensation of appropriate precursors, such as hydrazine derivatives with dicarbonyl compounds.
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Introduction of the Benzodioxole Moiety: This might involve a coupling reaction between a pyridazine intermediate and a benzodioxole derivative.
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Attachment of the 2-Chlorophenylmethyl Group: This could be achieved through alkylation reactions using chlorinated benzyl halides.
Potential Biological Activities
While specific biological data for 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one is not available, compounds with similar structural features have shown promise in various areas:
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Antimicrobial Activity: Pyridazine derivatives have been explored for their antimicrobial properties, suggesting potential applications against bacterial infections.
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Anti-inflammatory Activity: Compounds containing benzodioxole rings have been studied for their anti-inflammatory effects, which could be relevant in the development of new drugs .
Data Tables
Given the lack of specific data on 6-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]pyridazin-3-one, the following table provides a general overview of the structural components and their potential biological activities:
| Structural Component | Potential Biological Activity |
|---|---|
| Benzodioxole Ring | Anti-inflammatory, Antimicrobial |
| Pyridazine Core | Antimicrobial, Anti-inflammatory |
| 2-Chlorophenylmethyl Group | Enhanced Lipophilicity, Stability |
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